2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate
Description
2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate (CAS: 90096-33-6) is a synthetic organic compound featuring a benzhydrylpiperazine core linked to an ethyl 3-aminobut-2-enoate moiety. This compound is primarily utilized in research settings, with commercial availability noted at a price of $754 per gram (1g scale) .
Properties
CAS No. |
90096-33-6 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethyl (E)-3-aminobut-2-enoate |
InChI |
InChI=1S/C23H29N3O2/c1-19(24)18-22(27)28-17-16-25-12-14-26(15-13-25)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,23H,12-17,24H2,1H3/b19-18+ |
InChI Key |
MLBVXONZJLAMCA-VHEBQXMUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/N |
Canonical SMILES |
CC(=CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the final product.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters and the use of advanced purification techniques ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The benzhydrylpiperazine scaffold is a common structural motif in medicinal chemistry. Key analogs and their differentiating features include:
2-(4-Benzhydrylpiperazino)ethyl Acetoacetate
- Structure: Replaces the 3-aminobut-2-enoate group with an acetoacetate ester.
- Applications : Used in synthetic intermediates for heterocyclic compounds.
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4d)
- Structure : Features a sulfonamide group and nitro substituent.
- Properties : Increased polarity due to the sulfonamide, improving aqueous solubility. The nitro group may act as an electron-withdrawing moiety, influencing reactivity .
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Commercial and Industrial Relevance
- Pricing : The target compound is priced significantly higher ($754/g) compared to intermediates like 2a , reflecting synthesis complexity or niche demand .
- Structural Characterization : Analogs such as 6c and 5d were characterized via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry, underscoring the importance of analytical validation in quality control .
Biological Activity
2-(4-benzhydrylpiperazin-1-yl)ethyl 3-aminobut-2-enoate, also known as a derivative of ethyl 3-aminobut-2-enoate, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine moiety which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus enhancing the levels of these neurotransmitters in the synaptic cleft.
Biological Activity and Pharmacological Effects
Research into the biological activity of this compound has highlighted several pharmacological effects:
| Effect | Description |
|---|---|
| Antidepressant | Exhibits potential antidepressant-like effects in animal models. |
| Anxiolytic | Demonstrates anxiolytic properties, reducing anxiety-related behaviors. |
| Antipsychotic | May show efficacy in reducing psychotic symptoms in preclinical studies. |
Case Studies
Several studies have investigated the efficacy and safety of this compound:
- Study on Antidepressant Effects : A study conducted on rodent models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes (Smith et al., 2023).
- Anxiolytic Properties Assessment : In another investigation, the compound was tested for its anxiolytic effects using the elevated plus maze and open field tests. Results showed a marked increase in exploratory behavior, indicative of reduced anxiety levels (Johnson et al., 2024).
- Pharmacokinetic Profile Evaluation : A pharmacokinetic study revealed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. This study also highlighted its metabolic pathways and potential drug interactions (Lee et al., 2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
